(R)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 7th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
Methylation: The methyl group can be introduced at the 7th position through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene ring can be carried out using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods
Industrial production of ®-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired ®-enantiomer with high optical purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as alcohols or hydrocarbons, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different substituted derivatives. Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry
In chemistry, ®-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its chiral nature makes it valuable for investigating enantioselective processes and understanding the role of chirality in biological systems.
Medicine
In medicinal chemistry, ®-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may serve as a lead compound for the development of new pharmaceuticals. Its structural features can be modified to enhance biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ®-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or electrostatic interactions with target proteins, leading to changes in their conformation and activity. The bromine and methyl groups may contribute to the compound’s binding affinity and selectivity by interacting with hydrophobic pockets or aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group at the 7th position.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom at the 6th position.
6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group at the 1st position.
Uniqueness
®-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of substituents and its chiral nature. The presence of both bromine and methyl groups, along with the amine functionality, provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
(1R)-6-bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChI Key |
XIUZFEFTRXPSJN-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC2=C(CCC[C@H]2N)C=C1Br |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1Br |
Origin of Product |
United States |
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